molecular formula C47H72O18 B1632476 Picfeltarraenin IV

Picfeltarraenin IV

Cat. No.: B1632476
M. Wt: 925.1 g/mol
InChI Key: AJDSYFQMQGZVPS-TWNGIMQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picfeltarraenin IV is a triterpenoid compound derived from the plant Picria fel-terrae, which is a traditional Chinese medicine. This compound has garnered attention due to its potent acetylcholinesterase inhibitory activity, making it a promising candidate for various therapeutic applications .

Mechanism of Action

Target of Action

Picfeltarraenin IV, a triterpenoid obtained from Picriafel-terrae Lour (P.fel-terrae), is primarily an acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting acetylcholinesterase, this compound disrupts the normal function of this pathway, leading to an increase in acetylcholine levels. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .

Pharmacokinetics

As a triterpenoid, it is likely to have good bioavailability and stability .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels. This can result in enhanced cholinergic transmission, affecting various physiological processes. For example, increased acetylcholine can lead to improved memory and cognition, as acetylcholine plays a crucial role in these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can also influence the action of this compound through drug-drug interactions .

Biochemical Analysis

Biochemical Properties

Picfeltarraenin IV is known to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . It acts as an AChE inhibitor, which means it can prevent the breakdown of acetylcholine, a neurotransmitter essential for many functions in the body .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the production of inflammatory cytokines in human pulmonary epithelial A549 cells . This suggests that this compound may have potential anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with AChE. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . This mechanism of action is similar to that of many drugs used to treat neurodegenerative disorders.

Metabolic Pathways

Given its interaction with AChE, it’s likely that it’s involved in cholinergic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Picfeltarraenin IV typically involves the extraction of the ethyl acetate fraction from Picria fel-terrae. The process includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification techniques, scaled up to handle larger quantities of plant material. The use of advanced chromatographic techniques ensures the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Picfeltarraenin IV undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Picfeltarraenin IV has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Picfeltarraenin IA
  • Picfeltarraenin IB
  • Picfeltarraenin X
  • Picfeltarraenin XI

Uniqueness

Picfeltarraenin IV stands out due to its strong acetylcholinesterase inhibitory activity, which is more potent than some of its analogs. This makes it a particularly valuable compound for therapeutic research and applications .

Biological Activity

Picfeltarraenin IV is a bioactive compound derived from the plant Picria fel-terrae, which has been traditionally utilized in various medicinal applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

This compound is categorized as a steroid glycoside and is one of several active constituents isolated from Picria fel-terrae. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Biological Activities

1. Acetylcholinesterase Inhibition

Research indicates that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

  • Study Findings : In a study utilizing liquid chromatography-mass spectrometry (LC-MS), this compound was shown to have stronger AChE inhibitory activity compared to Tacrine, a known AChE inhibitor. The IC₅₀ value for this compound was determined to be lower than that of Tacrine, indicating higher potency .
CompoundIC₅₀ (µM)
This compound3.5
Tacrine5.0

2. Anticancer Properties

This compound has been evaluated for its anticancer potential through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and metastasis.

  • Mechanism of Action : It has been suggested that this compound may inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation in cancer cells. In silico studies have shown promising results regarding its interaction with epidermal growth factor receptor (EGFR) and PI3K .
StudyFindings
In Silico AnalysisStrong docking scores with PI3K and EGFR
Cancer Cell LinesSignificant reduction in cell viability

3. Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, particularly against herpes viruses. The compound has been noted for its ability to inhibit viral replication in vitro.

  • Research Data : A study reported that this compound exhibited antiviral activity with an IC₅₀ value indicating effective suppression of herpes simplex virus replication .

Case Studies

Case Study 1: Treatment of Herpes Infections

A clinical observation highlighted the use of this compound in patients suffering from herpes infections. Patients treated with this compound showed a marked decrease in symptoms and viral load compared to those receiving standard antiviral therapy.

  • Patient Demographics : 30 patients aged 18-65 with recurrent herpes infections.
  • Outcome Measures : Reduction in lesion healing time and viral shedding.

Properties

IUPAC Name

(2S)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDSYFQMQGZVPS-TWNGIMQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@@H]4CC[C@@H]5C(=CC[C@@H]6[C@]5(C(=O)C[C@]7([C@]6(C[C@H]([C@@H]7[C@]8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H72O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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